molecular formula C25H30ClNO6 B1192249 Aurone-4-3

Aurone-4-3

Cat. No. B1192249
M. Wt: 475.97
InChI Key: WDKUGJSXANIEGP-GNWMQEPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurone-4-3 is an inhibitor of AChE which suppresses Aβ aggregation, thereby protecting Caenorhabditis elegans against Aβ- and 6-OHDA-induced neurotoxicities dose-dependently.

Scientific Research Applications

Antioxidant Potential

Aurone-4-3, a type of aurone flavonoid, has been highlighted for its promising antioxidant potential. Notably, a study by Nenadis and Sigalas (2011) demonstrated that aurones, specifically those with a 3′,4′-dihydroxy natural configuration, show remarkable radical scavenging potential, surpassing even that of known antioxidants like luteolin. The study emphasized the influence of the substitution pattern on aurone's antioxidant abilities, suggesting its potential in food and pharmaceutical applications as a natural antioxidant source Nenadis & Sigalas, 2011.

Synthetic Methodologies

Harkat et al. (2008) developed a versatile and expeditious synthesis method for aurones, including Aurone-4-3, utilizing a gold(I)-catalyzed cyclization process. This method supports the creation of a wide variety of aurone derivatives, enhancing the potential for varied applications in scientific research Harkat et al., 2008.

Role in Flower Coloration

Aurones are also notable for their role in providing yellow coloration to flowers, a characteristic leveraged by various ornamental plants. Nakayama et al. (2000) identified an enzyme, aureusidin synthase, that synthesizes aurones from chalcones in yellow snapdragon flowers. This discovery provided insights into the biochemical pathways of flower pigmentation and the potential genetic modification of ornamental plants for desired color traits Nakayama et al., 2000.

Biological and Pharmacological Activities

Liew et al. (2015) explored the structure-activity relationship of aurones and identified several with potent acetylcholinesterase inhibitory activities. The study highlighted aurone derivatives with specific functionalities that exhibited promising potential as therapeutic agents, especially in neurodegenerative diseases such as Alzheimer's Liew et al., 2015.

Photophysical Properties for Biological Applications

Muñoz-Becerra et al. (2019) investigated the photophysical properties of amino-aurone derivatives, suggesting their potential as fluorescent probes or pharmacophores for biological applications. The study provided valuable insights into how the structural features of aurones influence their photophysical behavior, paving the way for their use in biological systems Muñoz-Becerra et al., 2019.

Anti-parasitic Activities

Kayser et al. (2001) evaluated the efficacy of aurones against the intracellular growth of Cryptosporidium parvum, a parasitic protist. Their findings indicated that aurones exhibit significant inhibitory activity, suggesting their potential as therapeutic agents against parasitic infections Kayser et al., 2001.

properties

Product Name

Aurone-4-3

Molecular Formula

C25H30ClNO6

Molecular Weight

475.97

IUPAC Name

(Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride

InChI

InChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-;

InChI Key

WDKUGJSXANIEGP-GNWMQEPYSA-N

SMILES

O=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aurone 4 3;  Aurone-4-3;  Aurone 4-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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